Lipophilicity (LogP) Differentiation: 1-Propyl Provides Intermediate Lipophilicity Distinct from Methyl, Ethyl, and Isopropyl Analogs
1-Propyl-1H-pyrazole-4-sulfonyl chloride exhibits a calculated LogP of -0.66 . This value places it between the more hydrophilic 1-ethyl analog (LogP -1.19) and the more lipophilic 1-isopropyl analog (LogP 1.22), while the 1-methyl analog exhibits LogP 0.34 [1][2]. The propyl substitution provides a balanced partition coefficient that may favor membrane permeability without excessive lipophilicity-associated liabilities such as promiscuous binding or poor aqueous solubility.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.66 |
| Comparator Or Baseline | 1-Methyl: LogP 0.34; 1-Ethyl: LogP -1.19; 1-Isopropyl: LogP 1.22 |
| Quantified Difference | ΔLogP vs 1-methyl: -1.00; vs 1-ethyl: +0.53; vs 1-isopropyl: -1.88 |
| Conditions | Calculated LogP (XLogP3 or similar algorithm) from vendor-supplied physicochemical data |
Why This Matters
LogP directly influences compound solubility, permeability, and metabolic stability—key parameters in early drug discovery; the propyl analog's intermediate value may be optimal for balancing these competing requirements.
- [1] ChemSrc. 1-Methyl-1H-pyrazole-4-sulfonyl chloride. LogP: 0.34. View Source
- [2] ChemSrc. 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride. LogP: 1.22. View Source
